N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)7-12(6-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYPWDTILVWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(O2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethyloxazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in PET Inhibition
The compound belongs to a broader class of N-(disubstituted-phenyl) carboxamides. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Activity of N-(Disubstituted-Phenyl) Carboxamides
Substituent Effects on Bioactivity
- Substituent Position : Meta-substitution (3,5-positions) on the phenyl ring is critical for maximizing PET inhibition. For example, N-(3,5-dimethylphenyl) derivatives exhibit higher activity than ortho-substituted analogues (e.g., 2,5-dimethylphenyl) due to reduced steric interference and improved alignment with target binding sites in photosystem II .
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (e.g., in N-(3,5-difluorophenyl)- derivatives) enhance PET inhibition due to their electron-withdrawing nature, which stabilizes interactions with the D1 protein in chloroplasts. Methyl groups, though electron-donating, compensate with increased lipophilicity, improving membrane permeability .
- Core Structure Differences: Replacing the hydroxynaphthalene core (as in ) with an oxazole ring introduces a heterocyclic system with distinct electronic properties.
Crystallographic and Physicochemical Properties
highlights the impact of meta-substitution on solid-state geometry in related trichloro-acetamides. For example:
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits a unique crystal structure with two molecules per asymmetric unit, contrasting with mono-molecule arrangements in analogues like N-(3-chlorophenyl) derivatives. This suggests that 3,5-dimethyl substitution enhances molecular packing efficiency, which may correlate with stability or solubility in oxazole carboxamides .
Biological Activity
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound belonging to the oxazole class, known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in available literature.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazole Ring : Cyclization reactions using appropriate precursors.
- Introduction of Substituents : Using arylating agents to attach the 3,5-dimethylphenyl group.
- Carboxamide Formation : Reaction with amines to form the carboxamide functional group.
Biological Activity
This compound exhibits various biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer) with IC50 values indicating effective concentrations in the micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 2.41 |
| Caco-2 | 20.6 |
These findings suggest that modifications in the chemical structure could enhance its anticancer activity further.
The mechanism underlying its biological activity may involve:
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage.
"Western blot analysis revealed increased p53 expression levels and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death" .
Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives of oxazole were evaluated for their anticancer properties. The compound this compound was found to exhibit superior activity compared to traditional chemotherapeutics like doxorubicin against certain leukemia cell lines .
Study 2: Structure Activity Relationship (SAR)
Another research effort focused on modifying the oxazole structure to improve biological potency. The introduction of electron-withdrawing groups significantly enhanced anticancer activity across various tested compounds .
Q & A
Basic: What experimental techniques are recommended to confirm the molecular structure and purity of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions and confirm the absence of impurities. For example, methyl groups on the oxazole and aryl rings produce distinct splitting patterns .
- X-ray Crystallography: Determine the solid-state geometry and validate bond lengths/angles. Crystallization in ethanol or toluene is common for related amides .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Basic: How can researchers optimize the synthesis of this compound to improve yield and scalability?
Answer:
- Reaction Solvent: Use toluene or ethanol for condensation reactions between oxazole precursors and 3,5-dimethylaniline derivatives, as these solvents minimize side reactions .
- Catalysis: Employ triethylamine or DMAP to accelerate amide bond formation. Microwave-assisted synthesis may reduce reaction time .
- Purification: Recrystallize from hot ethanol or use column chromatography with ethyl acetate/hexane gradients to isolate the product .
Advanced: What challenges arise in resolving crystallographic data for meta-substituted aryl carboxamides, and how can they be addressed?
Answer:
- Disorder in Asymmetric Units: Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) often exhibit two molecules per asymmetric unit, complicating refinement. Use SHELXL for robust refinement and apply restraints to overlapping atoms .
- Hydrogen Bonding Networks: N–H···O interactions can create centrosymmetric dimers. Analyze hydrogen-bonding motifs with PLATON to resolve packing ambiguities .
- Thermal Motion: Methyl groups on the aryl ring may show high thermal displacement parameters. Refine with isotropic models and validate using R-factor convergence .
Advanced: How do substituent effects on the aryl ring influence the compound’s biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs): Introducing halogens or nitro groups at the meta position can enhance binding to hydrophobic enzyme pockets but reduce solubility. Compare IC values in enzyme inhibition assays .
- Steric Effects: Bulkier substituents (e.g., 3,5-dimethyl) may hinder interactions with flat binding sites. Perform molecular docking studies with AutoDock Vina to assess steric clashes .
- Data Contradictions: If biological activity decreases despite favorable in silico predictions, evaluate cellular permeability via Caco-2 assays or adjust logP values using prodrug strategies .
Advanced: What methodologies are effective in resolving discrepancies between computational predictions and experimental biological data?
Answer:
- Validation of Computational Models: Cross-check docking results with Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
- Biochemical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly, bypassing cell-based variability .
- Metabolite Screening: LC-MS/MS can identify off-target interactions or metabolic degradation products that explain reduced efficacy in vivo .
Basic: What spectroscopic markers distinguish the oxazole and carboxamide functional groups in this compound?
Answer:
- Infrared (IR) Spectroscopy: The oxazole C=N stretch appears at 1600–1650 cm, while the carboxamide C=O absorbs at 1660–1680 cm .
- Mass Spectrometry (MS): ESI-MS in positive ion mode shows a molecular ion peak at m/z 287.1 (M+H) and fragments at m/z 145.0 (oxazole ring cleavage) .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment: Prepare phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to mimic physiological conditions .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) for sustained release in cell cultures .
Advanced: What strategies are recommended for identifying biological targets of this compound in proteomic studies?
Answer:
- Chemical Proteomics: Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by tryptic digest and LC-MS/MS identification .
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition hotspots .
- CRISPR-Cas9 Knockout: Validate target engagement by correlating gene knockout (e.g., HEK293T cells) with loss of compound activity .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity: Use HepG2 cells and measure ALT/AST release after 48-hour exposure .
- Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology .
- Genotoxicity: Perform Ames tests with Salmonella TA98 and TA100 strains .
Advanced: How can researchers validate the stability of this compound under physiological conditions?
Answer:
- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via HPLC .
- Plasma Stability: Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS .
- Photostability: Expose to UV light (320–400 nm) and monitor structural changes with -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
